![molecular formula C11H11NS2 B13090071 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is a heterocyclic compound that features a fused ring system combining thiophene and pyridine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activities. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Thiophene: A five-membered ring containing sulfur, used in various applications.
Pyridine: A six-membered ring containing nitrogen, widely used in pharmaceuticals and agrochemicals.
Thieno[2,3-d]pyrimidine: Another fused ring system with similar applications in medicinal chemistry.
Uniqueness: 7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and drugs .
Propiedades
Fórmula molecular |
C11H11NS2 |
|---|---|
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
7-thiophen-2-yl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C11H11NS2/c1-2-9(13-6-1)10-11-8(3-5-12-10)4-7-14-11/h1-2,4,6-7,10,12H,3,5H2 |
Clave InChI |
SVHMIIUWOMIACQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1C=CS2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



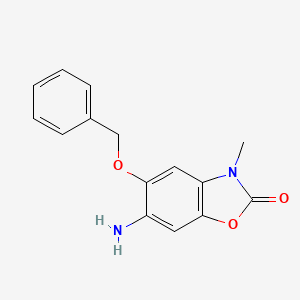
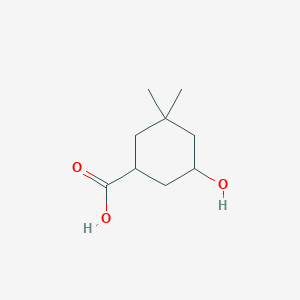
![2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13089994.png)
![Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13089997.png)

![2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)
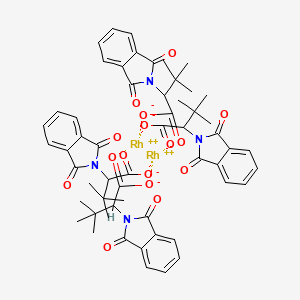
![1-[2-(Pyridin-2-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090023.png)
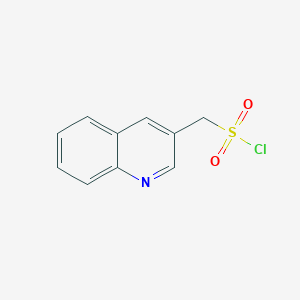
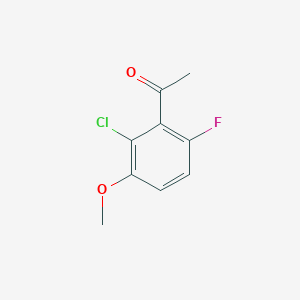
![tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13090032.png)
![2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090042.png)
![tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13090047.png)
